
p-Phenetidine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
P-Phenetidine-d5 Hydrochloride is a chemical compound with the molecular formula C8H7D5ClNO . It is a variant of p-Phenetidine, which is one of the three isomers of phenetidine . p-Phenetidine is used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin . It is a metabolite of the pharmaceutical drugs bucetin and phenacetin .
Synthesis Analysis
The synthesis of p-Phenetidine involves the reaction of an amine with an anhydride to form an amide . The first step involves protonation of the amine, which allows a simple way to purify the p-Phenetidine . The protonated amine provides a weak acid, which catalyzes the next step .Molecular Structure Analysis
The molecular structure of p-Phenetidine-d5 Hydrochloride is represented by the formula C8H7D5ClNO . The parent compound, p-Phenetidine, has the molecular formula C8H11NO .Chemical Reactions Analysis
P-Phenetidine is used as a chemical intermediate in the manufacture of bucetin, phenacetin, ethoxyquin, and phenacaine . It is also involved in the synthesis of Phenacetin, a process that introduces the classic reaction of an amine with an anhydride to form an amide .Physical And Chemical Properties Analysis
P-Phenetidine, the parent compound, is a colorless liquid that turns red to brown on exposure to air . It has a density of 1.07 g/mL, a melting point of 3 °C, and a boiling point of 254 °C . It is soluble in water at 20 g/L (20 °C) .Safety and Hazards
P-Phenetidine has high renal toxicity and is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . It causes moderate eye irritation, mild skin irritation, and may be harmful if swallowed . It may cause respiratory and digestive tract irritation .
Eigenschaften
CAS-Nummer |
1794754-45-2 |
|---|---|
Produktname |
p-Phenetidine-d5 Hydrochloride |
Molekularformel |
C8H12ClNO |
Molekulargewicht |
178.671 |
IUPAC-Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI-Schlüssel |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Synonyme |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




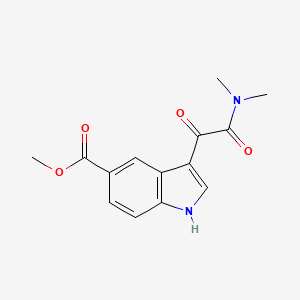

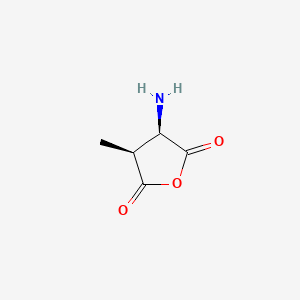
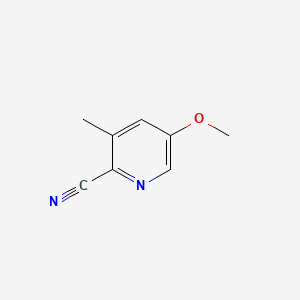
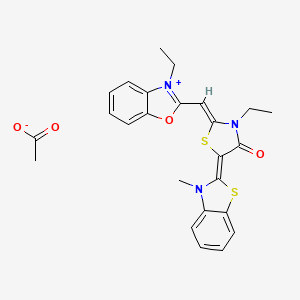
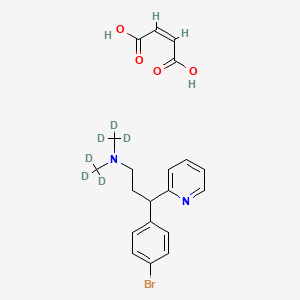
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)